molecular formula C21H24ClN3O4S B2572367 N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-46-7

N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2572367
CAS No.: 898444-46-7
M. Wt: 449.95
InChI Key: VNZAVTOIBQVJDF-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. It was first synthesized in 1994 by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs.

Scientific Research Applications

Synthesis and Antibacterial Study

N-substituted derivatives of compounds related to N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide have been synthesized, showing moderate to significant antibacterial activity. These compounds include a variety of N-aralkyl/aryl substituted derivatives, synthesized through a series of steps involving benzenesulfonyl chloride and ethyl isonipecotate. Their structures were elucidated using spectral data, and they demonstrated varied biological activities against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Enhancement of HIV-1 Neutralization

This compound, specifically NBD-556, has been studied for its potential in enhancing the neutralizing activities of antibodies against the Human Immunodeficiency Virus Type 1 (HIV-1). It blocks the interaction between HIV-1 gp120 and its receptor CD4, suggesting its utility in HIV-1 treatment strategies through the enhancement of antibody binding to the HIV-1 envelope protein, leading to a synergistic inhibition of the virus (Yoshimura et al., 2010).

Alzheimer's Disease Treatment Candidate

New derivatives related to this compound have been synthesized with the aim of finding new drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's. The synthesis involved converting 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into targeted compounds, which were then analyzed for their potential as drug candidates through spectral analysis and enzyme inhibition assays (Rehman et al., 2018).

Antibacterial Activity of Acetamide Derivatives

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to this compound, were synthesized and evaluated for their antibacterial potentials. These compounds demonstrated moderate inhibitory activity against various bacterial strains, including Gram-negative and Gram-positive bacteria. The synthesis process involved converting ethyl piperidin-4-carboxylate into targeted molecules, which were then assessed for their antibacterial effectiveness (Iqbal et al., 2017).

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-chlorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-16-9-11-17(12-10-16)24-21(27)20(26)23-14-13-18-6-4-5-15-25(18)30(28,29)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZAVTOIBQVJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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